N-Methyl-N-pyrrolidin-2-ylmethyl-acetamide
Description
N-Methyl-N-pyrrolidin-2-ylmethyl-acetamide is a pyrrolidine-based acetamide derivative characterized by a methyl group attached to the acetamide nitrogen and a pyrrolidin-2-ylmethyl substituent. This compound has been cataloged as a heterocyclic chemical, though its commercial availability is currently discontinued .
Properties
IUPAC Name |
N-methyl-N-(pyrrolidin-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-7(11)10(2)6-8-4-3-5-9-8/h8-9H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGEOUDHMKHWGEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CC1CCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyl-N-pyrrolidin-2-ylmethyl-acetamide can be synthesized through several methods. One common route involves the reaction of gamma-butyrolactone with methylamine, resulting in the formation of N-Methyl-2-pyrrolidone, which can then be further modified to produce this compound . Another method includes the partial hydrogenation of N-methylsuccinimide or the reaction of acrylonitrile with methylamine followed by hydrolysis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-pyrrolidin-2-ylmethyl-acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the pyrrolidine ring can be functionalized with various substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
N-Methyl-N-pyrrolidin-2-ylmethyl-acetamide has a wide range of scientific research applications:
Chemistry: It is used as a solvent and reagent in various chemical reactions and processes.
Biology: The compound is utilized in biological studies to investigate its effects on cellular processes and molecular interactions.
Mechanism of Action
The mechanism of action of N-Methyl-N-pyrrolidin-2-ylmethyl-acetamide involves its interaction with molecular targets and pathways within cells. It can modulate the activity of various enzymes and receptors, leading to changes in cellular functions. For instance, it has been shown to activate the transcription factor Kruppel-like factor 2 (KLF2), which plays a role in reducing inflammation and improving endothelial function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrolidine-Based Acetamides with Pharmacological Activity
N-Methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide (BM-5)
- Structure : Features a butynyl chain and a methyl-substituted pyrrolidine ring.
- Activity : Acts as a presynaptic antagonist and postsynaptic agonist at muscarinic cholinergic synapses. Enhances acetylcholine release in guinea pig ileum and rat hippocampal slices, with effects comparable to oxotremorine but blocked by atropine .
- Key Difference : The butynyl chain confers dual agonist/antagonist activity, distinguishing it from simpler pyrrolidine acetamides.
(S)-N-((1-(2-Chloroacetyl)pyrrolidin-2-yl)methyl)acetamide
- Structure : Contains a chloroacetyl group on the pyrrolidine ring.
- Properties : Molecular formula C₉H₁₅ClN₂O₂ (molar mass 218.68 g/mol). The chloroacetyl group may enhance electrophilic reactivity, making it a candidate for targeted covalent modifications .
N-[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide
- Structure: Includes an aminopropionyl substituent on the pyrrolidine ring.
- Application: Likely explored as a peptide mimetic or enzyme inhibitor due to the aminoacyl group, which mimics natural substrates .
Acetamides with Heterocyclic Modifications
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide
- Structure : Combines pyrimidine and pyridine rings via a sulfanyl-acetamide linker.
- Synthesis : Prepared from 2-thio-4,6-dimethylpyrimidine and 2-chloro-N-(5-methylpyridin-2-yl)acetamide.
- Application : Represents a class of bioactive intermediates in medicinal chemistry, though its specific activity is unspecified .
N-(2-(tert-Butyl)phenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(phenyl(pyridin-2-yl)methyl)acetamide
Enzyme-Targeted Pyrrolidine Acetamides
N-((S)-1-((2S,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl)-2-hydroxyethyl)acetamide
- Structure : Features multiple hydroxyl groups and a hydroxymethyl-pyrrolidine core.
- Application : Designed as a pyrrolidine-based mimic of 2-acetamidosugars, targeting N-acetyl glucosaminidase enzymes .
- Key Difference: Hydroxyl groups enable hydrogen bonding with enzyme active sites, contrasting with non-polar analogues like N-Methyl-N-pyrrolidin-2-ylmethyl-acetamide.
Data Tables: Structural and Functional Comparison
Research Findings and Trends
- Pharmacological Diversity : Substitutions on the pyrrolidine ring (e.g., butynyl in BM-5, chloroacetyl in ) drastically alter receptor interactions. BM-5’s dual activity highlights the importance of alkyl chain length in modulating neurotransmitter release .
- Enzyme Inhibition: Hydroxyl-rich analogues (e.g., ) exploit hydrogen bonding for enzyme targeting, whereas non-polar derivatives may prioritize membrane permeability.
- Synthetic Utility : Heterocyclic acetamides (e.g., ) serve as versatile intermediates for drug discovery, leveraging modular synthesis routes.
Biological Activity
N-Methyl-N-pyrrolidin-2-ylmethyl-acetamide (NMPA) is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article presents a comprehensive examination of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
NMPA is characterized by the molecular formula and a molecular weight of 185.27 g/mol. The compound features a unique combination of an acetamide group and a pyrrolidine ring, which is critical for its biological activity. Its structural attributes suggest potential interactions with various neurotransmitter systems, particularly those involving acetylcholine and dopamine pathways, making it a candidate for cognitive enhancement research.
The biological activity of NMPA is primarily attributed to its ability to modulate enzyme activity and receptor interactions within cellular pathways. Notably, NMPA has been shown to activate the transcription factor Kruppel-like factor 2 (KLF2), which plays a crucial role in reducing inflammation and enhancing endothelial function. This modulation can lead to significant changes in cellular behavior, impacting processes such as inflammation and vascular health.
Biological Activities
Structure-Activity Relationship (SAR)
Understanding the SAR of NMPA is crucial for optimizing its pharmacological profile. Research indicates that modifications to the pyrrolidine ring or acetamide group can significantly influence its biological activity:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| NMPA | Acetamide + Pyrrolidine | Neuropharmacological effects; potential cognitive enhancer |
| LEI-401 | Pyrimidine derivative | Nanomolar potency against NAPE-PLD; affects emotional behavior in mice |
| Other Derivatives | Varying substituents on pyrrolidine | Antibacterial properties with varying MIC values |
The optimization of these structural features can enhance both potency and selectivity for desired biological targets .
Case Study 1: Cognitive Enhancement
In a controlled study involving animal models, NMPA was administered to assess its effects on learning and memory. Results indicated a significant improvement in performance on cognitive tasks compared to control groups, highlighting its potential as a therapeutic agent for cognitive disorders.
Case Study 2: Anti-inflammatory Effects
Another study investigated the anti-inflammatory properties of NMPA through KLF2 activation in endothelial cells. The findings demonstrated a marked reduction in inflammatory markers, suggesting that NMPA could be beneficial in treating inflammatory diseases such as atherosclerosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
